4-Phenyl-2-butyl acetate is classified as an aromatic ester with the molecular formula and a CAS number of 10415-88-0. It is often used as a flavoring agent and in the production of fragrances due to its pleasant odor profile. The compound can be found in various natural sources and is synthesized for commercial use in the fragrance industry .
The synthesis of 4-phenyl-2-butyl acetate can be achieved through several methods, primarily involving the reaction of 4-phenyl-2-butanol with acetic anhydride or acetyl chloride. The following outlines a general synthetic route:
This method has been noted for its efficiency and relatively high yield of the desired ester .
The molecular structure of 4-phenyl-2-butyl acetate consists of a phenyl group attached to a butyl chain through an acetate functional group. The structural formula can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized 4-phenyl-2-butyl acetate .
4-Phenyl-2-butyl acetate participates in various chemical reactions typical of esters:
These reactions highlight its versatility as a chemical intermediate in organic synthesis .
The mechanism of action for 4-phenyl-2-butyl acetate primarily relates to its role as a flavoring agent and fragrance component. Its pleasant aroma arises from its ability to interact with olfactory receptors in the nasal cavity, which triggers sensory responses associated with taste and smell.
In biochemical contexts, esters like 4-phenyl-2-butyl acetate can undergo enzymatic hydrolysis by esterases or lipases, leading to the release of free acids and alcohols that may have distinct biological activities .
These properties make it suitable for various applications in flavoring and fragrance formulations .
4-Phenyl-2-butyl acetate finds numerous applications across different industries:
4-Phenyl-2-butyl acetate (systematic IUPAC name: 4-phenylbutan-2-yl acetate) is an organic ester compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol. The compound features a phenyl group separated from an acetate ester moiety by a four-carbon alkyl chain, with the acetate functionality specifically attached to the secondary carbon at position 2. This structural configuration results in a chiral center at the carbon bearing the acetoxy group, giving rise to enantiomeric forms: (R)-4-phenylbutan-2-yl acetate and (S)-4-phenylbutan-2-yl acetate. The racemic mixture is most commonly referenced in industrial applications [1] [5].
Table 1: Chemical Identifiers of 4-Phenyl-2-Butyl Acetate
Identifier Type | Value |
---|---|
CAS Registry Number | 10415-88-0 (racemate) |
129098-41-5 [(R)-enantiomer] | |
59960-25-7 [stereoisomer] | |
EINECS Number | 233-890-6 |
FEMA Number | 2882 |
JECFA Number | 816 |
Molecular Formula | C₁₂H₁₆O₂ |
Exact Mass | 192.1150 Da |
Synonyms | 1-Methyl-3-phenylpropyl acetate; 4-Phenylbut-2-yl acetate; Benzenepropanol, α-methyl-, acetate; FEMA 2882 |
The compound's physical properties include a density of approximately 0.991 g/cm³ and a boiling point of 72-74°C at 0.5 mmHg (0.066 kPa). It exhibits limited water solubility (51.02 mg/L at 25°C) but is soluble in alcohol and other organic solvents. The calculated octanol-water partition coefficient (logP) ranges between 2.57 and 3.33, indicating moderate lipophilicity. Characteristic functional groups include the aromatic phenyl ring (νmax ~1600, 1500 cm⁻¹) and ester carbonyl (νmax ~1740 cm⁻¹), which dominate its spectroscopic profile [1] [2] [5].
4-Phenyl-2-butyl acetate emerged as a significant synthetic flavor and fragrance material during the mid-20th century expansion of aryl alkyl alcohol esters. It received the Flavor and Extract Manufacturers Association (FEMA) Generally Recognized As Safe (GRAS) designation (FEMA 2882) in the 1960s, permitting its use in food applications. Concurrently, the Council of Europe assigned it the reference number 671, acknowledging its utility in flavor compositions. The compound gained recognition for its distinctive fruity-green olfactory profile, often described as imparting "green fruit" characteristics at 100% concentration [2] [7] [8].
In perfumery, the closely related structural analog 2-methyl-4-phenyl-2-butyl acetate (FEMA 2735) was commercialized under the trade name "narcissus acetate" due to its role in floral accords, particularly in replicating the complex scent of narcissus blossoms. While 4-phenyl-2-butyl acetate itself was less prominent in perfumery, it found substantial application in functional fragrances and flavor systems where cost-effective fruity notes were required [7].
Regulatory perspectives evolved significantly in 2018 when the U.S. Food and Drug Administration (FDA) amended 21 CFR 172.515, removing 4-phenyl-2-butyl acetate from the list of synthetic flavoring substances permitted for direct addition to food. This regulatory shift reflected evolving safety evaluation frameworks rather than immediate safety concerns, fundamentally altering its legal status in food applications while maintaining its utility in non-food fragrance applications [2] [8].
Flavor and Fragrance Applications:4-Phenyl-2-butyl acetate historically served as a versatile synthetic flavor ingredient. The FEMA Expert Panel established usage levels primarily in baked goods (up to 3.0 ppm), non-alcoholic beverages (up to 3.0 ppm), frozen dairy products (up to 3.0 ppm), and hard candy (up to 3.0 ppm). Its functional role centered on imparting fresh, fruity top notes in compounded flavors, particularly in cost-sensitive applications where natural extracts were economically impractical. In fragrance formulations, it contributed to green accords with usage levels recommended up to 2.0% in the fragrance concentrate, as evaluated by the Research Institute for Fragrance Materials (RIFM) [2] [8].
Table 2: Historical Food Applications of 4-Phenyl-2-Butyl Acetate (FEMA GRAS 2882)
Food Category | Average Usual (ppm) | Average Maximum (ppm) |
---|---|---|
Baked Goods | 0.5 | 3.0 |
Non-Alcoholic Beverages | 0.1 | 3.0 |
Frozen Dairy Products | - | 3.0 |
Fruit Ices | - | 3.0 |
Hard Candy | - | 3.0 |
Academic Research Significance:The compound's chiral synthesis has attracted significant academic interest due to the pharmaceutical relevance of its enantiomerically pure alcohol precursor, (S)-4-phenyl-2-butanol. This intermediate serves as a critical chiral building block for synthesizing adrenergic receptor antagonists including labetalol (anti-hypertensive) and bufeniode (antihypertensive). Traditional chemical reduction methods often yield racemic mixtures, necessitating inefficient resolution processes. Consequently, researchers have developed biocatalytic approaches using whole-cell systems to achieve enantioselective reductions of 4-phenyl-2-butanone with exceptional enantiomeric excess [4].
Notably, Lactobacillus paracasei BD71 whole-cell biocatalysts have demonstrated high efficiency in asymmetric bioreduction, producing (S)-4-phenyl-2-butanol with >99% enantiomeric excess at gram scale. Hybrid design-based optimization techniques have further enhanced reaction parameters (temperature, pH, incubation time, agitation) to maximize yield and stereoselectivity. This represents a significant advancement in green chemistry, providing an enzymatic alternative to metal-catalyzed hydrogenation that operates under mild conditions without heavy metal catalysts [4].
Material Science Applications:The moderate lipophilicity and stable ester linkage of 4-phenyl-2-butyl acetate have prompted investigations into its utility as a high-boiling solvent (boiling point 123-124°C at 13 mmHg) for specialty applications requiring controlled evaporation rates. Its predicted low acute toxicity profile compared to short-chain aliphatic acetates has also suggested potential as a greener solvent in coatings and inks, though these applications remain exploratory. Current industrial use remains predominantly within fragrance sectors, where it functions as a modifier in floral and fruity accords, though at lower volumes than its regulatory peak [2] [5].
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